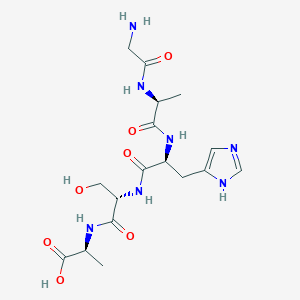
Glycyl-L-alanyl-L-histidyl-L-seryl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-alanyl-L-histidyl-L-seryl-L-alanine is a pentapeptide composed of the amino acids glycine, alanine, histidine, serine, and alanine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-alanyl-L-histidyl-L-seryl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the carboxyl group: of the incoming amino acid using coupling reagents like HBTU or DIC.
Deprotection of the amino group: of the anchored amino acid to allow for the next coupling reaction.
Repetition of the coupling and deprotection steps: until the desired peptide sequence is achieved.
Cleavage of the peptide from the resin: using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that utilize SPPS. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and throughput. Additionally, large-scale production may involve solution-phase synthesis for certain steps to reduce costs and improve yields.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-alanyl-L-histidyl-L-seryl-L-alanine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂) or iodine (I₂) for oxidation reactions.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction reactions.
Substitution reagents: Various alkylating agents or acylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can yield 2-oxo-histidine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
Glycyl-L-alanyl-L-histidyl-L-seryl-L-alanine has several scientific research applications:
Chemistry: Used as a model peptide to study peptide bond formation, stability, and interactions with other molecules.
Biology: Investigated for its role in cellular processes and potential as a bioactive peptide.
Medicine: Explored for its therapeutic potential in wound healing, anti-inflammatory effects, and as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of Glycyl-L-alanyl-L-histidyl-L-seryl-L-alanine involves its interaction with specific molecular targets and pathways. For instance, peptides can bind to receptors on cell surfaces, triggering signaling cascades that lead to various biological effects. The exact mechanism depends on the peptide’s structure and the context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide known for its role in wound healing and anti-inflammatory effects.
Glycyl-L-alanyl-L-histidyl-L-seryl-L-lysine: A pentapeptide similar to Glycyl-L-alanyl-L-histidyl-L-seryl-L-alanine but with an additional lysine residue.
Uniqueness
This compound is unique due to its specific sequence and the presence of both histidine and serine residues, which can confer distinct biological activities and interactions compared to other peptides.
Properties
CAS No. |
629658-19-1 |
|---|---|
Molecular Formula |
C17H27N7O7 |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H27N7O7/c1-8(21-13(26)4-18)14(27)23-11(3-10-5-19-7-20-10)15(28)24-12(6-25)16(29)22-9(2)17(30)31/h5,7-9,11-12,25H,3-4,6,18H2,1-2H3,(H,19,20)(H,21,26)(H,22,29)(H,23,27)(H,24,28)(H,30,31)/t8-,9-,11-,12-/m0/s1 |
InChI Key |
BQUKMVLVSJPCPJ-QSFUFRPTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















